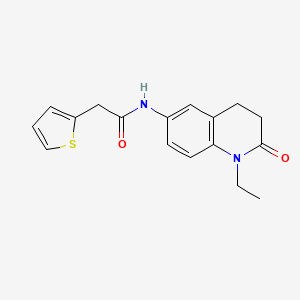
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety fused with an acetic acid derivative and a thiophene ring. This unique structure contributes to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 344.43 g/mol |
| CAS Number | 922053-16-5 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Initial studies suggest that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.
- Receptor Modulation : It could modulate neurotransmitter systems by interacting with receptors on cell surfaces.
- Antiviral Activity : Preliminary studies indicate possible inhibitory effects against viral pathogens such as influenza A and Coxsackievirus B3.
Anticancer Properties
Research indicates that compounds with similar structures to this compound have shown anticancer potential. For instance:
- In vitro Studies : Compounds derived from tetrahydroquinoline have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Mechanism of Action : The anticancer effects are often linked to the inhibition of topoisomerase enzymes or modulation of apoptotic pathways .
Antimicrobial Activity
The compound exhibits antimicrobial properties against several bacterial strains. In particular:
- Staphylococcus aureus and Escherichia coli have been tested for susceptibility to this compound using disk diffusion methods, showing significant inhibition zones at various concentrations .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. Here are some noteworthy findings:
-
Study on Antiviral Effects :
- A study highlighted the antiviral activity of similar tetrahydroquinoline derivatives against influenza A virus and Coxsackievirus B3, suggesting that the thiophene group enhances this activity.
- Anticancer Activity Evaluation :
- Antimicrobial Studies :
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-19-15-7-6-13(10-12(15)5-8-17(19)21)18-16(20)11-14-4-3-9-22-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMSFCMVHNTQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














